molecular formula C12H12F5NO2 B13892843 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid

3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B13892843
M. Wt: 297.22 g/mol
InChI Key: WUUIPHOKSXJZLZ-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and potential in medicinal chemistry . Trifluoroacetic acid is a strong organic acid widely used in organic synthesis .

Preparation Methods

The synthesis of 3-[(2,4-Difluorophenyl)methyl]azetidine typically involves the reaction of 2,4-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoroacetic acid to yield the final compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules. Compared to these compounds, 3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid is unique due to its specific combination of structural features, which confer distinct reactivity and biological activity . Some similar compounds are:

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12F5NO2

Molecular Weight

297.22 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H11F2N.C2HF3O2/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;3-2(4,5)1(6)7/h1-2,4,7,13H,3,5-6H2;(H,6,7)

InChI Key

WUUIPHOKSXJZLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=C(C=C(C=C2)F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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